molecular formula C19H16N2O B2535549 1H-1,3-Benzimidazole, 5-methyl-2-[(2-naphthalenyloxy)methyl]- CAS No. 630091-36-0

1H-1,3-Benzimidazole, 5-methyl-2-[(2-naphthalenyloxy)methyl]-

Cat. No. B2535549
CAS RN: 630091-36-0
M. Wt: 288.35
InChI Key: APBLZSIYANBRND-UHFFFAOYSA-N
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Description

1H-1,3-Benzimidazole, 5-methyl-2-[(2-naphthalenyloxy)methyl]- is a heterocyclic aromatic organic compound. It can be visualized as a fusion of benzene and imidazole rings. The compound appears as white, tabular crystals .


Synthesis Analysis

The synthesis of benzimidazole involves the condensation of o-phenylenediamine with formic acid or its equivalent, trimethyl orthoformate. Substituted derivatives are obtained by condensing aldehydes instead of formic acid, followed by oxidation. These derivatives find applications in various fields .


Molecular Structure Analysis

The molecular formula of 1H-1,3-Benzimidazole, 5-methyl-2-[(2-naphthalenyloxy)methyl]- is C18H20N4 . Its molecular weight is approximately 132.16 g/mol . The compound’s structure consists of a benzimidazole core with a methyl group at position 5 and a naphthalenyloxy methyl group attached to position 2 .


Chemical Reactions Analysis

  • Basicity : 1H-1,3-Benzimidazole behaves as a base, accepting protons to form a cationic species .
  • Deprotonation : It can be deprotonated using stronger bases, yielding an anionic form .
  • Coordination Chemistry : The imine group in benzimidazole can serve as a ligand in coordination complexes. Notably, N-ribosyl-dimethylbenzimidazole is a key component of vitamin B12 .

Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 170 to 172°C .
  • Acidity : The pKa values are 12.8 (for benzimidazole) and 5.6 (for the conjugate acid) .

Safety and Hazards

  • GHS Labeling : The compound is labeled with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
  • Precautionary Measures : Handling precautions include avoiding inhalation, skin contact, and ingestion. Proper protective equipment and safety protocols should be followed .

properties

IUPAC Name

6-methyl-2-(naphthalen-2-yloxymethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-13-6-9-17-18(10-13)21-19(20-17)12-22-16-8-7-14-4-2-3-5-15(14)11-16/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBLZSIYANBRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,3-Benzimidazole, 5-methyl-2-[(2-naphthalenyloxy)methyl]-

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